molecular formula C26H22FNO5 B2617846 3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866727-48-2

3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one

Cat. No. B2617846
CAS RN: 866727-48-2
M. Wt: 447.462
InChI Key: DSBAJITVNSERJY-UHFFFAOYSA-N
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Description

“3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one” is a chemical compound with the molecular formula C26H22FNO5. It is a fluorinated benzoic acid building block .


Synthesis Analysis

The synthesis of similar compounds often involves synthetic analogous and the synthesis of their heteroannelated derivatives . A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel quinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond forming strategy .


Molecular Structure Analysis

The molecular structure of similar compounds often involves different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve their molecular formula and weight .

Scientific Research Applications

Fluorophores in Biochemistry and Medicine

Quinoline derivatives are known for their efficient fluorophore properties. They are widely used in studying various biological systems due to their sensitivity and selectivity. These compounds are part of ongoing research to improve understanding and visualization of DNA and other biological molecules (Aleksanyan & Hambardzumyan, 2013).

Anticancer and Anti-inflammatory Properties

Some quinoline derivatives have been designed and synthesized to meet structural requirements essential for anticancer activity. For example, a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives showed potential in vitro anticancer activity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). Additionally, certain 2-substituted 3-arylquinoline derivatives have demonstrated potential anti-inflammatory effects by inhibiting LPS-induced inflammatory responses in macrophages, suggesting their utility in anti-inflammatory drug development (Yang et al., 2019).

Antimicrobial and Antimycobacterial Activity

Quinoline derivatives have shown significant antimicrobial and antimycobacterial activities, with some compounds efficiently inhibiting various Mycobacterium species. This highlights the potential of quinoline compounds in treating bacterial infections, including tuberculosis (Quiroga et al., 2014).

Pharmacokinetic Studies

The pharmacokinetic properties of novel quinoline derivatives, such as their bioavailability and metabolic pathways, are also of significant interest. Studies aim to understand how these compounds are absorbed, distributed, metabolized, and excreted in the body to optimize their therapeutic potential (Chang et al., 2016).

Neuraminidase Inhibition for Influenza Treatment

Some quinoline derivatives have been explored for their neuraminidase inhibitory activity, which is relevant for the treatment of influenza. These compounds could potentially lead to new treatments for influenza by inhibiting the virus's ability to replicate (Fang et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds often involves their interesting pharmaceutical and biological activities . They are valuable in drug research and development .

Safety and Hazards

The safety and hazards of similar compounds often depend on their specific properties and uses .

Future Directions

The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next generation light responsive smart materials .

properties

IUPAC Name

3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO5/c1-31-19-6-4-5-16(11-19)14-28-15-21(25(29)17-7-9-18(27)10-8-17)26(30)20-12-23(32-2)24(33-3)13-22(20)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBAJITVNSERJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

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